Methyl 5-amino-4-methylpyridine-2-carboxylate is a pyridine derivative with significant relevance in organic chemistry and pharmaceuticals. It features a methyl group, an amino group, and a carboxylate functional group that contribute to its chemical reactivity and potential applications. This compound is classified under the category of amino pyridine derivatives, which are known for their biological activity and utility in synthesizing various pharmaceutical agents.
Methyl 5-amino-4-methylpyridine-2-carboxylate can be sourced from various chemical suppliers and is often produced through specific synthetic routes in laboratory settings. It belongs to the broader class of pyridine derivatives, which are cyclic compounds containing nitrogen in their aromatic ring structure. The classification of this compound can be further detailed as follows:
The synthesis of methyl 5-amino-4-methylpyridine-2-carboxylate typically involves several key steps. One common method includes the reaction of 4-methylpyridine with appropriate reagents to introduce the amino and carboxylate groups.
The molecular structure of methyl 5-amino-4-methylpyridine-2-carboxylate can be represented as follows:
The structure features a pyridine ring substituted with an amino group at the 5-position, a methyl group at the 4-position, and a carboxylate group at the 2-position. The spatial arrangement of these groups influences the compound's reactivity and interactions.
Methyl 5-amino-4-methylpyridine-2-carboxylate can participate in various chemical reactions:
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity.
The mechanism of action for methyl 5-amino-4-methylpyridine-2-carboxylate primarily involves its interaction with biological targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites on proteins, influencing their activity. Additionally, the carboxylate group may participate in ionic interactions that stabilize binding to target sites.
Experimental studies have shown that modifications to this compound's structure can significantly affect its pharmacological profiles, including antimicrobial and anticancer activities.
Relevant data from studies indicate that variations in substituents on the pyridine ring can lead to significant changes in both physical properties (like melting point) and chemical reactivity.
Methyl 5-amino-4-methylpyridine-2-carboxylate finds applications in various fields:
Pyridine carboxylates represent a privileged structural class in medicinal chemistry, characterized by their electron-deficient aromatic ring system that enables diverse molecular interactions and facilitates tuning of physicochemical properties. These derivatives combine the hydrogen-bond accepting capability of the pyridine nitrogen with the versatile reactivity of carboxylate esters, creating multifunctional scaffolds for drug design. Within this chemical space, aminomethyl-substituted variants like methyl 5-amino-4-methylpyridine-2-carboxylate offer enhanced molecular complexity through strategically positioned functional groups that serve as synthetic handles for further elaboration. The presence of both electron-donating (methyl) and electron-withdrawing (ester) substituents creates push-pull electronic effects that influence electron distribution across the heterocyclic system, while the ortho-oriented ester group relative to the ring nitrogen enhances conformational stability through steric and electronic interactions [3] .
Table 1: Fundamental Chemical Data for Methyl 5-amino-4-methylpyridine-2-carboxylate
Property | Value | Description |
---|---|---|
CAS Registry Number | 868551-99-9 | Unique chemical identifier |
Molecular Formula | C₈H₁₀N₂O₂ | Elemental composition |
Molecular Weight | 166.18 g/mol | Mass of one molecule |
MDL Number | MFCD18803232 | Database identifier for chemical sourcing |
IUPAC Name | Methyl 5-amino-4-methylpyridine-2-carboxylate | Systematic nomenclature |
The exploration of aminomethylpyridine carboxylates in pharmaceutical development traces back to mid-20th century investigations into microbial growth inhibitors. Early research established that the 5-amino-4-methylpyridine-2-carboxylate framework provided optimal spatial positioning of pharmacophoric elements for interacting with bacterial enzyme targets. This structural motif demonstrated particular significance in the development of antitubercular agents, where derivatives exhibited minimum inhibitory concentrations in the promising range of 3.12–6.25 μg/mL against Mycobacterium tuberculosis strains. The molecular architecture of these compounds allows for simultaneous hydrogen bonding through the amino group and electrostatic interactions via the pyridine nitrogen, enabling target engagement with diverse biological macromolecules [3].
The strategic incorporation of pyridine derivatives in FDA-approved drugs has steadily increased, with these heterocycles now comprising approximately 18% of approved N-heterocyclic drugs (14% pyridine-containing, 4% dihydropyridine-containing). Substitution pattern analysis reveals that monosubstituted pyridines dominate therapeutic agents (60%), while disubstituted (22%), trisubstituted (12%), and tetrasubstituted (6%) variants demonstrate the versatility of this scaffold. Methyl 5-amino-4-methylpyridine-2-carboxylate exemplifies a disubstituted pyridine with complementary functional groups – the methyl group enhances lipophilicity and serves as a site for metabolic transformation, while the ester group provides either direct bioactivity or a synthetic handle for further molecular diversification .
Table 2: Clinically Significant Pyridine-Based Drugs and Their Therapeutic Applications
Drug Name | Therapeutic Area | Primary Indication | Key Structural Features |
---|---|---|---|
Abiraterone acetate | Oncology | Prostate cancer | Pyridyl steroidal backbone |
Delavirdine | Infectious diseases | HIV/AIDS | 3-Aminopyridine core |
Isoniazid | Infectious diseases | Tuberculosis | Hydrazide functionalized pyridine |
Pyridostigmine | Neurology | Myasthenia gravis | 3-Dimethylaminocarbonyloxy pyridine |
Crizotinib | Oncology | Non-small cell lung cancer | 2-Aminopyridine hinge binder |
Tacrine | Neurology | Alzheimer's disease symptoms | 4-Aminoquinoline with pyridine elements |
Methyl 5-amino-4-methylpyridine-2-carboxylate serves as a molecular linchpin in constructing complex polyheterocyclic systems due to its three distinct reactive centers: the aromatic amino group, the ester functionality, and the electron-deficient pyridine ring. This trifunctional nature enables convergent synthesis strategies where each moiety can be selectively modified to create diverse molecular architectures. The electron-donating 5-amino group activates the C4 methyl group toward electrophilic reactions, while simultaneously directing metal catalysts in cross-coupling reactions. The ortho-positioned ester group exhibits enhanced reactivity toward nucleophiles due to the neighboring nitrogen's electron-withdrawing effect, facilitating transformations to amides, hydrazides, and heterocyclic fused systems [1] [7].
Recent advances in molecular editing techniques have exploited this compound as a starting material for synthesizing pharmaceutically relevant scaffolds. The triazoloquinazolinone system – identified as a potent inhibitor of the polo-box domain (PBD) of polo-like kinase 1 (Plk1) – has been efficiently constructed using derivatives of methyl 5-amino-4-methylpyridine-2-carboxylate. These inhibitors demonstrate exceptional specificity (≥10-fold higher inhibitory activity than reference phosphopeptides) toward Plk1 PBD over closely related Plk2 and Plk3 isoforms, addressing a critical selectivity challenge in oncology drug development. The kinase inhibitory activity stems from the compound's ability to mimic key interactions of native peptide substrates while providing improved metabolic stability (microsomal half-life >30 minutes) and membrane permeability (PAMPA values >800 × 10⁻⁶ cm/s) compared to peptide-based inhibitors [7].
The versatility of this building block extends beyond kinase inhibitors to multiple therapeutic areas. Researchers have successfully transformed it into functionalized imidazo[4,5-b]pyridines with antiviral activity against varicella-zoster virus (EC₅₀ = 61.70 μM), thieno[2,3-b]pyridines showing anti-HSV-1 potential, and copper complexes demonstrating superoxide scavenging capability. The scaffold's structural plasticity allows systematic optimization of physicochemical properties through substituent modifications: electron-withdrawing groups at specific positions enhance metabolic stability by 160-fold in some cases, while strategic introduction of nitrogen atoms in the fused ring systems improves aqueous solubility (>10 μg/mL) crucial for bioavailability. These transformations highlight how methyl 5-amino-4-methylpyridine-2-carboxylate serves as a three-dimensional molecular canvas for creating pharmacologically optimized structures that address critical parameters in drug design, including target affinity, selectivity, and developability profiles [3] [7].
Table 3: Structural Derivatives of Methyl 5-amino-4-methylpyridine-2-carboxylate and Their Applications
Derivative | CAS Number | Therapeutic Research Area | Key Modification |
---|---|---|---|
Methyl 5-aminopyridine-2-carboxylate | 67515-76-8 | Antiviral agents | Lacks 4-methyl group |
Methyl 4-methyl-5-nitropyridine-2-carboxylate | 868551-30-8 | Antibacterial precursors | Nitro group instead of amino |
Methyl 4-(hydroxymethyl)pyridine-2-carboxylate | 317335-15-2 | Prodrug development | Hydroxymethyl at C4 position |
5-Aminopyridine-2-carboxylic acid | 24242-20-4 | Metal chelating agents | Carboxylic acid instead of ester |
5-Amino-2-methoxy-4-methylpyridine | 6635-91-2 | Neurological targeting | Methoxy instead of ester at C2 position |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1